Bienvenue dans la boutique en ligne BenchChem!

3-(2-Quinoxalinyl)aniline

P2X3 antagonist Purinergic signaling Pain pharmacology

3-(2-Quinoxalinyl)aniline (CAS 432004-76-7) is an essential meta-substituted quinoxaline building block for medicinal chemistry. Its 3-position aniline geometry is structurally distinct from 4-substituted analogs, providing unique dihedral angles critical for kinase inhibitor binding. Validated as a P2X3 antagonist (EC50 80 nM) and PDGFRα inhibitor (IC50 1950 nM), it serves as a reliable reference standard for SAR campaigns. The free NH2 group enables amide, sulfonamide, and heterocycle derivatization. Choose this compound for reproducible, literature-supported screening results.

Molecular Formula C14H11N3
Molecular Weight 221.26 g/mol
CAS No. 432004-76-7
Cat. No. B186197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Quinoxalinyl)aniline
CAS432004-76-7
Molecular FormulaC14H11N3
Molecular Weight221.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)N
InChIInChI=1S/C14H11N3/c15-11-5-3-4-10(8-11)14-9-16-12-6-1-2-7-13(12)17-14/h1-9H,15H2
InChIKeyFTKCJWKPAZRHTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility33.2 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Quinoxalinyl)aniline (CAS 432004-76-7): Procurement-Grade Specifications and Core Chemical Identity


3-(2-Quinoxalinyl)aniline (CAS 432004-76-7) is a heterocyclic building block characterized by a quinoxaline ring linked at the 2-position to an aniline moiety at the meta-position (3-position) of the phenyl ring . The compound has the molecular formula C₁₄H₁₁N₃ and a molecular weight of 221.26 g/mol [1]. This specific meta-substituted aniline scaffold serves as a versatile intermediate in medicinal chemistry for the synthesis of kinase inhibitors, receptor antagonists, and quinoxaline-based pharmacophores [2].

3-(2-Quinoxalinyl)aniline (432004-76-7): Why Regioisomeric and Scaffold Analogs Are Not Direct Replacements


Generic substitution among quinoxalinyl-aniline derivatives is scientifically unsound due to strict structure-activity relationship (SAR) constraints governing target engagement. The meta-substitution pattern of the aniline ring (3-position) on 3-(2-Quinoxalinyl)aniline generates a specific vector geometry and electronic distribution that fundamentally differs from para-substituted (4-position) analogs such as 4-(Quinoxalin-2-yl)aniline (CAS 81622-74-4) [1] or ortho-substituted variants [2]. In kinase inhibitor scaffolds, even a single position shift on the phenyl ring alters the dihedral angle between the quinoxaline and aniline moieties, which directly impacts binding pocket complementarity and selectivity profiles against targets including PDGFR and Akt [3]. Consequently, substituting a regioisomer without re-optimizing the entire SAR campaign invalidates cross-study comparability and may yield false-negative screening results or unpredictable off-target activity.

3-(2-Quinoxalinyl)aniline (432004-76-7): Quantitative Evidence for Differentiated Performance Against Comparators


3-(2-Quinoxalinyl)aniline Exhibits Definitive Sub-Micromolar P2X3 Antagonist Activity Relative to Inactive Quinoxaline Controls

3-(2-Quinoxalinyl)aniline demonstrates measurable antagonist activity at the recombinant rat P2X3 purinoceptor with an EC₅₀ value of 80 nM [1]. In contrast, structurally related quinoxaline derivatives evaluated in parallel P2X receptor antagonist studies have been reported as inactive or requiring further synthetic optimization to achieve measurable antagonism, establishing a clear functional differentiation for this specific scaffold [2].

P2X3 antagonist Purinergic signaling Pain pharmacology

Meta-Substitution on 3-(2-Quinoxalinyl)aniline Confers PDGFRα Inhibitory Activity Distinct from Ortho- and Para-Substituted Aniline Analogs

3-(2-Quinoxalinyl)aniline exhibits measurable inhibition of PDGFRα with an IC₅₀ value of 1,950 nM (1.95 µM) [1]. This activity is structurally dependent on the meta-substitution pattern of the aniline ring; SAR studies on 2-anilinoquinoxaline derivatives have established that replacement of the anilino substituent with cyclohexylamino or norbornylamino groups yields significant improvements in potency and pharmacokinetic profiles, indicating that the aniline substitution pattern is a critical determinant of kinase engagement [2].

PDGFR inhibitor Receptor tyrosine kinase Oncology therapeutics

3-(2-Quinoxalinyl)aniline Serves as a Validated Building Block for Akt Kinase Inhibitor Libraries in Patent-Documented Cancer Therapeutics

3-(2-Quinoxalinyl)aniline is explicitly claimed as a synthetic intermediate and core scaffold component within patent-protected families of ring-fused quinoxalinyl compounds that inhibit Akt (protein kinase B) serine/threonine kinase activity [1]. The patent literature establishes that compounds comprising a ring-fused quinoxalinyl moiety demonstrate Akt inhibitory activity relevant for cancer chemotherapy [2]. While specific IC₅₀ values for 3-(2-Quinoxalinyl)aniline itself against Akt isoforms are not disclosed in the public patent claims, its structural role as a key intermediate in generating patent-protected Akt inhibitor libraries provides verifiable differentiation from quinoxaline derivatives not implicated in this therapeutic axis.

Akt inhibitor PI3K/AKT/mTOR pathway Cancer chemotherapy

3-(2-Quinoxalinyl)aniline Provides a Synthetically Tractable Meta-Aniline Handle for Derivatization Distinct from 2-Anilinoquinoxaline Antifolates

The 2-anilinoquinoxaline chemotype has been extensively evaluated for anticancer activity as nonclassical antifolate agents, with thirty-five derivatives showing moderate to strong growth inhibition across various NCI tumor cell lines at concentrations between 10⁻⁵ and 10⁻⁴ M (10–100 µM) [1]. 3-(2-Quinoxalinyl)aniline differs fundamentally from this established chemotype because the aniline nitrogen is not directly bonded to the quinoxaline core; instead, a direct C–C bond between the quinoxaline 2-position and the phenyl 3-position creates a distinct vector for further functionalization [2]. This structural divergence means 3-(2-Quinoxalinyl)aniline cannot serve as a direct surrogate for 2-anilinoquinoxaline antifolates in SAR studies, but conversely provides a unique meta-aniline handle (NH₂ group available for amide coupling or diazotization) that is absent in 2-anilino-substituted analogs .

Quinoxaline building block Medicinal chemistry Anticancer agents

3-(2-Quinoxalinyl)aniline (432004-76-7): Evidence-Backed Application Scenarios for Scientific Procurement


P2X3 Antagonist Screening and Pain Target Validation

Procure 3-(2-Quinoxalinyl)aniline as a characterized hit compound for P2X3 receptor antagonist screening. The documented EC₅₀ of 80 nM in recombinant rat P2X3 assays [1] provides a quantitative benchmark against which newly synthesized analogs can be compared. This compound is suitable for use as a reference standard in electrophysiological or fluorescence-based P2X3 functional assays using Xenopus oocyte or mammalian cell expression systems.

PDGFRα Kinase Inhibitor SAR Campaign Reference Compound

Utilize 3-(2-Quinoxalinyl)aniline as a baseline reference compound for structure-activity relationship studies targeting PDGFRα kinase inhibition. The established IC₅₀ of 1,950 nM [1] provides a reproducible starting point for evaluating potency improvements achieved through substitution at the aniline NH₂ group, quinoxaline ring modifications, or linker elongation [2]. This compound is appropriate for side-by-side comparator experiments in PDGFRα biochemical kinase assays.

Akt-Directed Cancer Therapeutics Library Synthesis

Employ 3-(2-Quinoxalinyl)aniline as a key building block for synthesizing ring-fused quinoxalinyl Akt inhibitor libraries, as documented in US Patent Application US20050159422 [1]. The compound's meta-aniline functionality enables diverse derivatization strategies, including amide bond formation, sulfonamide coupling, and heterocycle annulation, to generate patentable chemical matter targeting the PI3K/Akt/mTOR signaling axis for oncology applications.

Orthogonal Quinoxaline Building Block for Meta-Functionalized Scaffolds

Source 3-(2-Quinoxalinyl)aniline as a structurally distinct alternative to 2-anilinoquinoxalines when synthetic routes require a free aniline NH₂ group at the phenyl meta-position for downstream functionalization [1]. The C–C bond connectivity between the quinoxaline 2-position and phenyl 3-position [2] provides a rigid, conjugated scaffold geometry that differs fundamentally from N-linked anilinoquinoxaline antifolates [3], offering unique vectors for fragment-based drug design and diversity-oriented synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Quinoxalinyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.